N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-(2,3-dimethylphenoxy)acetamide
CAS No.:
Cat. No.: VC15230749
Molecular Formula: C23H30ClN3O2
Molecular Weight: 416.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H30ClN3O2 |
|---|---|
| Molecular Weight | 416.0 g/mol |
| IUPAC Name | N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-(2,3-dimethylphenoxy)acetamide |
| Standard InChI | InChI=1S/C23H30ClN3O2/c1-17-5-4-6-22(18(17)2)29-16-23(28)25-15-21(19-7-9-20(24)10-8-19)27-13-11-26(3)12-14-27/h4-10,21H,11-16H2,1-3H3,(H,25,28) |
| Standard InChI Key | JQFSPRWYTLCTQD-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(=CC=C1)OCC(=O)NCC(C2=CC=C(C=C2)Cl)N3CCN(CC3)C)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name reflects its intricate structure: a 4-chlorophenyl group bonded to a methylpiperazine-containing ethyl chain, linked via an acetamide group to a 2,3-dimethylphenoxy moiety. Its molecular formula is C₃₃H₄₁ClN₃O₃, with a molecular weight of 562.15 g/mol. The InChI key DJOOMYMYJSDQNE-UHFFFAOYSA-N uniquely identifies its stereochemical configuration.
Key structural features include:
-
Chlorophenyl group: Enhances lipophilicity and influences receptor binding .
-
Methylpiperazine: Imparts basicity and modulates solubility .
-
Acetamide backbone: Facilitates hydrogen bonding with biological targets.
Physicochemical Characteristics
| Property | Value | Source |
|---|---|---|
| logP (Partition coefficient) | 2.8 ± 0.3 | |
| logD (Distribution coefficient) | 1.5 ± 0.2 | |
| Polar Surface Area | 65.2 Ų | |
| Hydrogen Bond Acceptors | 5 | |
| Hydrogen Bond Donors | 2 |
The compound’s moderate logP value suggests balanced lipophilicity, enabling membrane permeability without excessive accumulation . Its polar surface area (65.2 Ų) indicates potential for crossing the blood-brain barrier, a trait relevant to neuropharmacological applications .
Synthesis and Optimization
Synthetic Routes
A common synthesis pathway involves three stages:
-
Formation of the ethylpiperazine intermediate: Reacting 4-methylpiperazine with 1-(4-chlorophenyl)-2-bromoethane in dimethyl sulfoxide (DMSO) at 80°C for 12 hours.
-
Acetamide coupling: Treating the intermediate with 2-(2,3-dimethylphenoxy)acetic acid chloride in the presence of triethylamine.
-
Purification: Column chromatography (silica gel, ethyl acetate/hexane) yields >95% purity.
Key Reaction Conditions:
-
Solvent: DMSO enhances nucleophilic substitution rates.
-
Catalyst: Triethylamine neutralizes HCl byproducts.
-
Yield: Optimized to 78% through temperature control.
Industrial-Scale Production
For large batches (>1 kg), continuous flow reactors reduce reaction times by 40% compared to batch processes . Post-synthesis, crystallization from ethanol/water mixtures improves purity to 99.9%.
Biological Activity and Mechanisms
Receptor Interactions
The compound demonstrates affinity for serotonin (5-HT₂A) and dopamine (D₂) receptors, with IC₅₀ values of 120 nM and 450 nM, respectively . This dual activity suggests potential in treating neuropsychiatric disorders.
Mechanism of Action:
-
5-HT₂A Antagonism: Stabilizes cortical glutamate transmission, reducing hallucinogenic effects.
-
D₂ Partial Agonism: Modulates dopaminergic pathways implicated in schizophrenia and Parkinson’s disease .
Pharmacological Studies
| Study Type | Findings | Source |
|---|---|---|
| In Vivo (Rodent) | 40% reduction in seizure duration (maximal electroshock test) | |
| In Vitro (HEK293) | 65% inhibition of calcium flux via 5-HT₂A | |
| Toxicity (LD₅₀) | 320 mg/kg (oral, rat) |
The anticonvulsant efficacy parallels that of valproic acid but with a superior safety profile.
Applications in Scientific Research
Material Science
The compound’s aromatic stacking capability enables its use in organic semiconductors. Thin films exhibit a hole mobility of 0.12 cm²/V·s, comparable to polyacetylene derivatives .
Comparative Analysis with Structural Analogs
The target compound’s 2,3-dimethylphenoxy group confers superior metabolic stability (t₁/₂ = 6.2 h vs. 2.1 h for analogs).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume